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Compound of Interest

Compound Name: FAK/aurora kinase-IN-1

Cat. No.: B15138743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual Focal Adhesion Kinase

(FAK) and Aurora Kinase inhibitor, FAK/aurora kinase-IN-1. The document details its chemical

structure, synthesis, biological activity, and the signaling pathways it modulates. Experimental

protocols for relevant assays are also provided to facilitate further research and development.

Core Compound Information
FAK/aurora kinase-IN-1 is a potent small molecule inhibitor targeting both FAK and Aurora

kinases, key regulators of cell proliferation, survival, and migration. Its dual-targeting nature

presents a promising avenue for cancer therapy by simultaneously disrupting multiple

oncogenic signaling pathways.

Chemical and Physical Properties:

Property Value

CAS Number 2178117-69-4

Molecular Formula C23H24ClN7O3

Molecular Weight 481.94 g/mol
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Chemical Structure
The precise chemical structure of FAK/aurora kinase-IN-1 is disclosed in patent

WO2018019252A1, where it is referred to as compound 11. The core of the molecule is a 2,4-

diaminopyrimidine scaffold, a common feature in many kinase inhibitors.

(Image of the 2D chemical structure of FAK/aurora kinase-IN-1 would be inserted here if

available from the patent.)

Synthesis Protocol
The synthesis of FAK/aurora kinase-IN-1 involves a multi-step process typical for the

construction of substituted 2,4-diaminopyrimidine derivatives. While the exact, detailed protocol

is proprietary and contained within patent WO2018019252A1, a general synthetic strategy can

be inferred from literature on similar compounds. The synthesis generally proceeds through the

sequential substitution of a di- or tri-chlorinated pyrimidine core.

General Synthetic Scheme:

A common approach involves the nucleophilic substitution of a dichloro- or trichloropyrimidine

with different amines at the C2 and C4 positions. The order of substitution is often crucial and

dictated by the relative reactivity of the chlorine atoms and the nucleophilicity of the amines.

A representative chemical reaction scheme illustrating the synthesis of a 2,4-diaminopyrimidine

core would be depicted here.

Quantitative Biological Activity
FAK/aurora kinase-IN-1 exhibits potent inhibitory activity against both FAK and Aurora

kinases. The following table summarizes the reported half-maximal inhibitory concentration

(IC50) values.[1]

Target Kinase IC50 (nM)

Focal Adhesion Kinase (FAK) 6.61

Aurora Kinase 0.91
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Note: The specific Aurora kinase isoform (A, B, or C) for the 0.91 nM IC50 value is not explicitly

stated in the readily available public information. Further investigation into the patent literature

or specific biochemical assays would be required to determine the selectivity profile across

Aurora kinase isoforms.

Signaling Pathways and Mechanism of Action
FAK and Aurora kinases are critical nodes in signaling pathways that drive cancer progression.

Their simultaneous inhibition by FAK/aurora kinase-IN-1 can lead to synergistic anti-tumor

effects.

FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in cell

adhesion, migration, proliferation, and survival.[2][3] It is often overexpressed in various

cancers.[2][3] Upon activation by integrin clustering or growth factor receptors, FAK

autophosphorylates, creating docking sites for other signaling proteins like Src. This initiates

downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell

survival and proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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